molecular formula C7H10BrF6O3P B13915380 2-Bromohexafluoroisopropyldiethylphosphonate

2-Bromohexafluoroisopropyldiethylphosphonate

Cat. No.: B13915380
M. Wt: 367.02 g/mol
InChI Key: JIBGMCKSIDRFQZ-UHFFFAOYSA-N
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Description

2-Bromohexafluoroisopropyldiethylphosphonate is a chemical compound with the molecular formula C7H12BrF6O3P. It is known for its unique structure, which includes bromine, fluorine, and phosphonate groups. This compound is primarily used in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromohexafluoroisopropyldiethylphosphonate typically involves the reaction of hexafluoroisopropanol with diethyl phosphite in the presence of a brominating agent. The reaction conditions often include:

    Temperature: Room temperature to moderate heating.

    Solvent: Common solvents include dichloromethane or chloroform.

    Catalyst: A base such as triethylamine may be used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Reactants: Hexafluoroisopropanol, diethyl phosphite, and a brominating agent.

    Reaction Vessel: Large-scale reactors with temperature control.

    Purification: The product is purified using techniques such as distillation or recrystallization to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromohexafluoroisopropyldiethylphosphonate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used under controlled conditions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted phosphonates can be formed.

    Oxidation Products: Oxidation can lead to the formation of phosphonic acids or related derivatives.

Scientific Research Applications

2-Bromohexafluoroisopropyldiethylphosphonate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules and pharmaceutical intermediates.

    Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: The compound is employed in the synthesis of specialty chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Bromohexafluoroisopropyldiethylphosphonate involves its interaction with molecular targets through its bromine and phosphonate groups. These interactions can lead to:

    Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.

    Signal Transduction Modulation: It may affect cellular signaling pathways by interacting with key proteins and receptors.

Comparison with Similar Compounds

Similar Compounds

    2-Bromoethylphosphonic Acid: Similar in structure but lacks the hexafluoroisopropyl group.

    Hexafluoroisopropylphosphonic Acid: Contains the hexafluoroisopropyl group but lacks the bromine atom.

Uniqueness

2-Bromohexafluoroisopropyldiethylphosphonate is unique due to its combination of bromine, fluorine, and phosphonate groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications.

Properties

Molecular Formula

C7H10BrF6O3P

Molecular Weight

367.02 g/mol

IUPAC Name

2-bromo-2-diethoxyphosphoryl-1,1,1,3,3,3-hexafluoropropane

InChI

InChI=1S/C7H10BrF6O3P/c1-3-16-18(15,17-4-2)5(8,6(9,10)11)7(12,13)14/h3-4H2,1-2H3

InChI Key

JIBGMCKSIDRFQZ-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C(F)(F)F)(C(F)(F)F)Br)OCC

Origin of Product

United States

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